[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride
Description
Historical Context of Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the mid-20th century. Early work focused on condensation reactions between 2-aminopyridines and α-haloketones, as exemplified by the Groebke-Blackburn-Bienaymé reaction, which enabled efficient access to this bicyclic system. By the 1980s, the discovery of Zolpidem—a potent GABA~A~ receptor agonist used to treat insomnia—highlighted the scaffold’s medicinal potential, spurring systematic investigations into its derivatives. Subsequent decades saw the development of diverse synthetic methodologies, including metal-free cyclizations, microwave-assisted protocols, and multicomponent reactions, which expanded the structural diversity of imidazo[1,2-a]pyridines. These advances laid the groundwork for incorporating functional groups such as the trifluoromethyl moiety, which enhances molecular properties critical for drug candidates.
Significance of Trifluoromethyl Group in Heterocyclic Chemistry
The trifluoromethyl (-CF~3~) group is a linchpin in modern medicinal chemistry due to its unique electronic and steric effects. Its strong electron-withdrawing nature increases metabolic stability by resisting oxidative degradation, while its lipophilicity improves membrane permeability. In imidazo[1,2-a]pyridines, trifluoromethylation at the 2-position (as seen in the target compound) modulates electron density across the fused ring system, potentially enhancing interactions with hydrophobic binding pockets in biological targets. For example, CF~3~ substitution has been shown to improve the bioavailability of antiviral imidazopyridines by reducing plasma protein binding.
Current Research Landscape of Trifluoromethylated Imidazopyridines
Recent synthetic breakthroughs have enabled precise trifluoromethylation of imidazo[1,2-a]pyridines. Metal-catalyzed approaches, such as copper-mediated C–H functionalization, allow direct CF~3~ insertion into preformed imidazopyridine cores. Alternatively, the Ortoleva-King reaction—employing nano zinc oxide and iodine—facilitates one-pot assembly of trifluoromethylated derivatives from acetophenones and 2-aminopyridines. Green chemistry methods, including solvent-free mechanochemical grinding, are also gaining traction for their scalability and reduced environmental impact. These innovations have yielded libraries of trifluoromethylated imidazopyridines with activities ranging from kinase inhibition to antimicrobial action, underscoring the structural versatility of this class.
Importance in Drug Discovery Research
The integration of a methanamine side chain and trifluoromethyl group into the imidazo[1,2-a]pyridine framework aligns with drug design principles for central nervous system (CNS) therapeutics. The dihydrochloride salt form improves aqueous solubility, a common challenge for lipophilic heterocycles, while the primary amine enables salt bridge formation with biological targets. Preliminary studies on analogous compounds suggest potential applications in neurodegenerative diseases; for instance, CF~3~-substituted imidazopyridines exhibit high affinity for serotonin receptors implicated in depression and anxiety. Furthermore, the scaffold’s planar aromatic system permits π-stacking interactions with DNA or protein residues, a feature exploited in anticancer agent development.
Table 1: Key Synthetic Strategies for Trifluoromethylated Imidazo[1,2-a]pyridines
| Method | Catalysts/Reagents | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Ortoleva-King Reaction | Nano ZnO, I~2~ | 45–78% | One-pot synthesis; mild conditions | Limited substrate scope |
| Copper-Mediated C–H Bond Activation | Cu(OAc)~2~, TMS-CF~3~ | 60–85% | Late-stage functionalization | Requires directing groups |
| Microwave-Assisted Cyclization | Ethanol–H~2~O, MW | 70–92% | Rapid reaction times | High energy input |
| Mechanochemical Synthesis | Ball milling, KF | 55–80% | Solvent-free; scalable | Heterogeneity challenges |
Properties
IUPAC Name |
[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-15-4-6(3-13)1-2-8(15)14-7;;/h5-6H,1-4,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCGBJIODUKGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1CN)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related imidazo[1,2-a]pyridine derivatives:
Pharmacological and Functional Comparisons
- Trifluoromethyl vs. Phenyl Substitution : The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to the phenyl group in 2-phenyl derivatives, which may improve pharmacokinetic profiles .
- Amine Position and Salt Form : The methanamine group at C6 in the target compound, stabilized as a dihydrochloride salt, contrasts with C3-amine derivatives (e.g., ). This positional difference likely influences target engagement, as amine placement affects binding to receptors like GABA or serotonin transporters .
Biological Activity
The compound [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride (CAS Number: 2260932-46-3) is a novel imidazopyridine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C9H12F3N3·2ClH
- Molecular Weight : 292.13 g/mol
- IUPAC Name : (2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit anti-inflammatory and anticancer properties.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases and phosphatases that are crucial for cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission and immune response.
Pharmacological Effects
Research indicates several pharmacological effects attributed to [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride:
- Anticancer Activity : Studies have reported significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
- Anti-inflammatory Effects : Preliminary data suggest that the compound can reduce pro-inflammatory cytokines in vitro.
Case Studies
-
Study on Cancer Cell Lines :
- A recent study assessed the efficacy of this compound against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability.
- The compound exhibited a significant reduction in colony formation in soft agar assays, indicating its potential to inhibit anchorage-independent growth typical of cancer cells.
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In Vivo Models :
- In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups.
Q & A
Q. Why do solubility predictions (LogP) often mismatch experimental data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
